molecular formula C15H18BrN3O B2659483 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241112-37-7

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide

Katalognummer B2659483
CAS-Nummer: 1241112-37-7
Molekulargewicht: 336.233
InChI-Schlüssel: YNWPFGYGSJQIFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating the cardiovascular system, and its activation leads to increased levels of cyclic guanosine monophosphate (cGMP), a key mediator of vasodilation and smooth muscle relaxation. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

Wirkmechanismus

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 exerts its pharmacological effects by binding to the heme moiety of sGC and increasing its sensitivity to nitric oxide (NO), a key signaling molecule involved in vasodilation and smooth muscle relaxation. This leads to increased production of cGMP, which in turn activates protein kinase G (PKG) and other downstream effectors that mediate the physiological effects of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272.
Biochemical and Physiological Effects:
2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have potent vasodilatory effects in various vascular beds, including the pulmonary, coronary, and systemic circulation. It also has positive inotropic and lusitropic effects on cardiac function, and has been shown to improve pulmonary hemodynamics in patients with pulmonary hypertension. Additionally, 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects in vascular smooth muscle cells, which may have implications for the treatment of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 as a research tool is its selectivity for sGC, which allows for specific modulation of the NO-cGMP signaling pathway. However, its potency and rapid onset of action may also pose challenges in experimental design and interpretation of results. Additionally, the synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 can be complex and time-consuming, which may limit its availability and use in certain research settings.

Zukünftige Richtungen

There are several potential directions for future research on 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 and its therapeutic applications. One area of interest is the development of more potent and selective sGC activators, which may have improved efficacy and fewer off-target effects. Another potential avenue for research is the combination of sGC activators with other pharmacological agents, such as phosphodiesterase inhibitors, to enhance the effects of cGMP on vascular and cardiac function. Finally, the use of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 as a research tool for investigating the NO-cGMP signaling pathway in various disease states may provide insights into the underlying mechanisms of cardiovascular and pulmonary diseases and identify new targets for therapeutic intervention.

Synthesemethoden

The synthesis of 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 involves a multi-step process that starts with the reaction of 5-bromo-2-methylbenzenamine with ethyl 2-bromoacetate, followed by the addition of sodium ethoxide and subsequent hydrolysis to yield 2-(5-bromo-2-methylphenyl)glycine ethyl ester. The next step involves the reaction of this intermediate with 1-cyano-1-cyclopropylethylamine to form the final product, 2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272.

Wissenschaftliche Forschungsanwendungen

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Its ability to activate sGC and increase cGMP levels has been shown to have beneficial effects on vascular tone, cardiac function, and pulmonary hemodynamics.

Eigenschaften

IUPAC Name

2-(5-bromo-2-methylanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-10-3-6-12(16)7-13(10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWPFGYGSJQIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.